molecular formula C15H15NO3 B1453165 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187169-08-9

3-(3,4-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1453165
M. Wt: 257.28 g/mol
InChI Key: WXXNPNZHPPYRON-UHFFFAOYSA-N
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Description

“3,4-Dimethoxybenzoyl chloride” is a benzoyl chloride derivative used in the preparation of a variety of biologically active compounds . It has been used in the synthesis of optically active compounds and antitumor benzothiazoles .


Synthesis Analysis

A preparation method of 3,4-dimethoxy-benzoyl chlorides has been described in a patent . The method involves adding 3,4-dimethoxybenzoic acids in a reactor, adding tetrahydrofuran and n,N-Dimethylformamide, stirring at room temperature, and then adding thionyl chloride .


Molecular Structure Analysis

The molecular formula of “3,4-Dimethoxybenzoyl chloride” is C9H9ClO3 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Benzyl halides, such as 3,4-dimethoxybenzoyl chloride, are often used as alkylation reagents in drug synthesis . A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances has been reported .


Physical And Chemical Properties Analysis

“3,4-Dimethoxybenzoyl chloride” is a solid substance with a melting point of 70-73 °C (lit.) . It is soluble in toluene .

Scientific Research Applications

Molecular Structure and Crystallography

A focus on the molecular structure and crystallography of compounds related to 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine reveals various applications. For instance, the creation of ternary crystalline molecular complexes using amino-substituted aromatic compounds demonstrates the potential for developing new materials with specific charge-transfer and hydrogen-bonding characteristics (Seaton et al., 2013). Similarly, the study of hydrogen bonded supramolecular association in organic acid–base salts provides insights into molecular self-assembly and crystal packing influenced by noncovalent interactions (Khalib et al., 2014).

Chemical Synthesis and Catalysis

Research on 3-(3,4-Dimethoxybenzoyl)-4-methylpyridine related compounds also highlights their significance in chemical synthesis and catalysis. For instance, studies on catalytic selective partial oxidations using supercritical water point to applications in synthesizing aromatic aldehyde and carboxylic acids under various conditions, indicating the versatility of these compounds in synthetic chemistry (Fraga-Dubreuil et al., 2007). The synthesis of 3,4-dimethoxybenzylamine through different routes further underscores the importance of these compounds in the development of industrial manufacturing processes (Fang, 2003).

Safety And Hazards

“3,4-Dimethoxybenzoyl chloride” is classified as a corrosive material. It causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-16-9-12(10)15(17)11-4-5-13(18-2)14(8-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXNPNZHPPYRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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